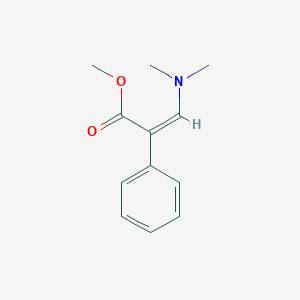

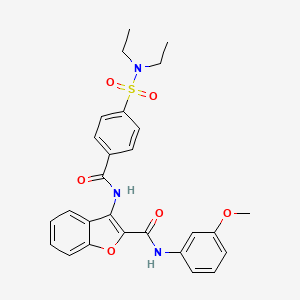

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

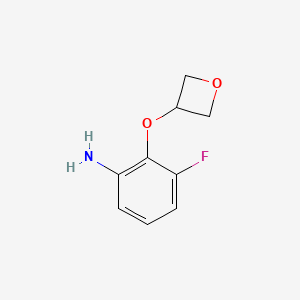

This compound is an ester with a dimethylamino group attached to a phenyl group. The presence of the dimethylamino group suggests that it could participate in various chemical reactions, particularly those involving nucleophilic substitution .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving methylene-active compounds and bis(dimethylamino)methane .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the ester and dimethylamino functional groups. These groups could impact the compound’s conformation and electronic structure .Chemical Reactions Analysis

The dimethylamino group in this compound could potentially undergo various chemical reactions. For instance, the oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups has been achieved using molecular iodine as a mild oxidizing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could impact the compound’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Specific Scientific Field

Polymeric quaternary ammonium salts (QAS) and materials science.

Summary of the Application

Quaternized poly (2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers have been synthesized. These copolymers exhibit antibacterial properties and can be used both in solution form and as hydrogels on substrate surfaces. They are effective in inhibiting bacterial adhesion, biofilm formation, and bacterial colonization.

Experimental Procedures

Results and Outcomes

- The antibacterial patches demonstrate promising results in preventing bacterial colonization on surfaces .

Polar Aprotic Solvent Applications

Specific Scientific Field

Chemistry and solvent applications.

Summary of the Application

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

is a polar aprotic solvent. Its efficient synthesis and extended applications have been investigated.

Experimental Procedures

Results and Outcomes

Super-Hydrophilic Hydrogel Applications

Specific Scientific Field

Materials science and hydrogel research.

Summary of the Application

A super-hydrophilic hydrogel is fabricated using a complex of poly (2-(dimethylamino)ethyl methacrylate-co-methacrylic acid).

Experimental Procedures

Results and Outcomes

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZHSWEBBBOKY-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)

![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)